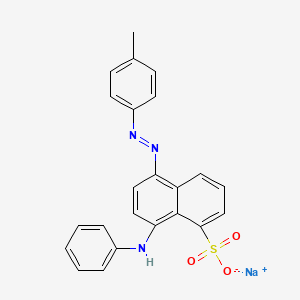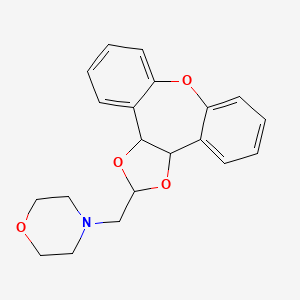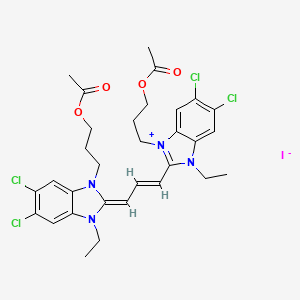
cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride: is a complex organic compound that belongs to the class of pyrrolizidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolizidine core with methyl and diphenylacetate substituents, making it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride involves several steps. One common method includes the hydrogenation of 5-oxymethyl and 3-methyl-5-oxymethyl 1,2-dihydropyrrolizidine using a catalyst such as RuO2. The resulting mixture of isomers is then separated and acylated with benzoic and diphenylacetic chloranhydrides, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolizidine nitrogen or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride is studied for its potential neurotropic activity. It has been shown to interact with various neurotransmitter systems, making it a candidate for the development of new neurological drugs .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity suggests it could be useful in treating conditions like depression, anxiety, and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating specialized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of acetylcholine and other neurotransmitters, leading to changes in neuronal signaling and activity. This modulation can result in various therapeutic effects, including improved mood, reduced anxiety, and enhanced cognitive function .
Comparaison Avec Des Composés Similaires
cis-3,7a-H-cis-5,8-H-3,5-Dimethylpyrrolizidine: This compound shares a similar pyrrolizidine core but with different substituents, leading to distinct biological activities.
cis-3-Methyl-4-octanolide: Another compound with a similar structural motif but different functional groups, resulting in unique chemical properties and applications.
Uniqueness: The uniqueness of cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter systems sets it apart from other pyrrolizidine derivatives, making it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
124675-93-0 |
|---|---|
Formule moléculaire |
C23H28ClNO2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
(5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl)methyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-17-12-13-20-14-15-21(24(17)20)16-26-23(25)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20-22H,12-16H2,1H3;1H |
Clé InChI |
DWJOSVAULHGXGR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2N1C(CC2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


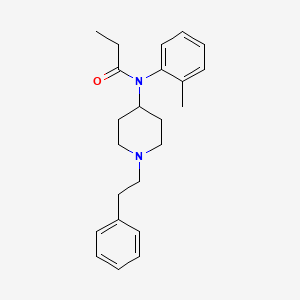
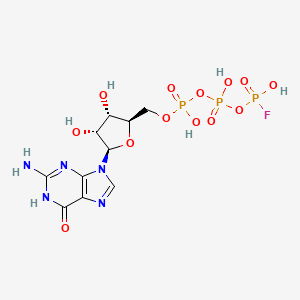
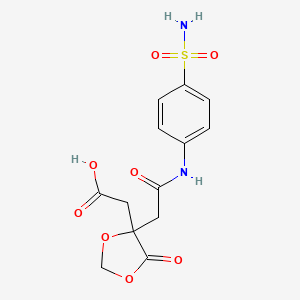
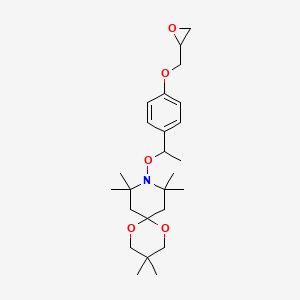
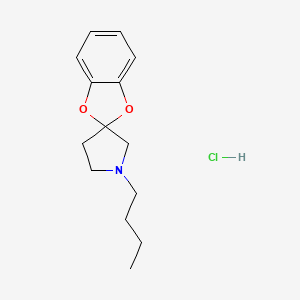
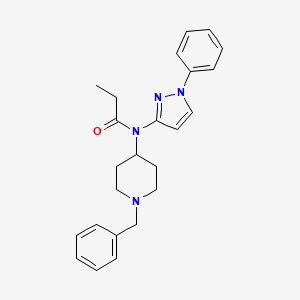
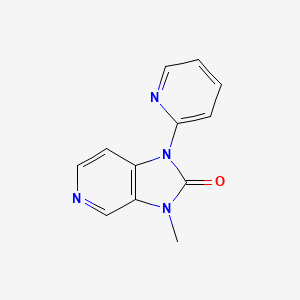
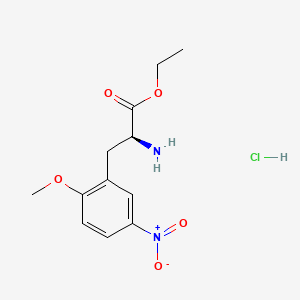
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
